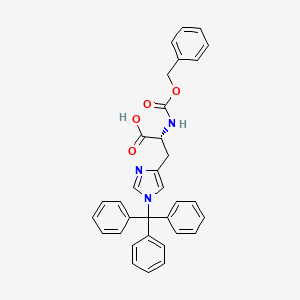
Tert-butyl 1-(5-bromopyrimidin-2-YL)ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[1-(5-bromopyrimidin-2-yl)ethyl]carbamate: is a chemical compound with the molecular formula C14H20BrN3O4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(5-bromopyrimidin-2-yl)ethyl]carbamate typically involves the reaction of 5-bromopyrimidine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-[1-(5-bromopyrimidin-2-yl)ethyl]carbamate may involve large-scale batch reactors where the reactants are combined and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl N-[1-(5-bromopyrimidin-2-yl)ethyl]carbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution with an amine would yield an amine derivative of the original compound .
Scientific Research Applications
Chemistry: tert-Butyl N-[1-(5-bromopyrimidin-2-yl)ethyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and as a building block in medicinal chemistry .
Biology and Medicine: In biological and medical research, this compound is used to study the interactions of pyrimidine derivatives with biological targets.
Industry: In the industrial sector, tert-butyl N-[1-(5-bromopyrimidin-2-yl)ethyl]carbamate is used in the production of specialty chemicals and as a precursor for more complex molecules used in various applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(5-bromopyrimidin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrimidine ring play crucial roles in these interactions, often forming hydrogen bonds or van der Waals interactions with the target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
- tert-Butyl (5-bromopyrimidin-2-yl)methylcarbamate
- tert-Butyl (5-bromopyrimidin-2-yl)carbamate
- tert-Butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate
Uniqueness: tert-Butyl N-[1-(5-bromopyrimidin-2-yl)ethyl]carbamate is unique due to the presence of the ethyl group attached to the pyrimidine ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Properties
Molecular Formula |
C11H16BrN3O2 |
|---|---|
Molecular Weight |
302.17 g/mol |
IUPAC Name |
tert-butyl N-[1-(5-bromopyrimidin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H16BrN3O2/c1-7(9-13-5-8(12)6-14-9)15-10(16)17-11(2,3)4/h5-7H,1-4H3,(H,15,16) |
InChI Key |
IPNLCMNTVDRQNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=N1)Br)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B15302570.png)
![2,6,8-Triazadispiro[3.0.4^{5}.3^{4}]dodecane-7,9-dionehydrochloride](/img/structure/B15302579.png)









